tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(22,9-11-23)12-13-4-6-14(7-5-13)18(19,20)21/h4-7H,8-12,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMIIWSSYIGKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the piperidine ring with 4-(trifluoromethyl)benzyl chloride under basic conditions.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the benzyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of piperidine compounds showed promising results in preclinical models for depression treatment .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells. Research on related piperidine derivatives has shown effectiveness against various cancer cell lines, indicating a need for further exploration of this specific compound's efficacy in cancer therapy .
3. Neurological Disorders
The structure of this compound suggests potential applications in treating neurological disorders such as schizophrenia and bipolar disorder. Compounds with similar structures have been investigated for their ability to modulate dopaminergic and glutamatergic systems, which are critical in these conditions .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Trifluoromethylbenzyl Substituents
tert-Butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate (): Structural difference: Replaces the amino group with a carbamoyl linkage and positions the trifluoromethyl group at the 2-position of the benzyl ring. Impact:
- Synthetic route : Synthesized via HATU-mediated coupling of 1-Boc-piperidine-4-carboxylic acid with 2-(trifluoromethyl)benzylamine (63% yield) .
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (): Structural difference: Incorporates an aminomethyl group alongside a 2-(trifluoromethyl)benzyl substituent. Impact:
- Reactivity: The aminomethyl group introduces a secondary amine, altering nucleophilicity compared to the primary amine in the target compound.
- Molecular weight : 372.4 g/mol (vs. ~319–326 g/mol for analogs), influencing solubility and crystallinity .
Aromatic Ring Modifications
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): Structural difference: Replaces the benzyl group with a pyridin-3-yl ring. Impact:
- Polarity : Pyridine’s nitrogen enhances polarity, improving aqueous solubility.
tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (): Structural difference: Substitutes benzyl with a 3-(trifluoromethyl)phenyl group. Impact:
Physicochemical Properties
*Estimated based on analogs.
Biological Activity
tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate (CAS No. 1779125-27-7) is a compound with notable biological activity, particularly in pharmaceutical applications. Its molecular formula is C18H25F3N2O2, and it has a molecular weight of 358.4 g/mol . This compound has garnered attention due to its potential therapeutic effects, especially in the context of cancer immunotherapy and other disease models.
The compound exhibits its biological activity primarily through modulation of the immune response. It acts as an antagonist to the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. By inhibiting this pathway, the compound can enhance T-cell activation and proliferation, thereby improving anti-tumor immunity .
Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound can significantly influence immune cell activity. For instance, a derivative with a trifluoromethyl group exhibited enhanced activity in assays measuring T-cell rescue from PD-1-mediated inhibition . The efficacy of these compounds was evaluated using various in vitro and in vivo models.
Case Studies
- In Vitro Studies : In a study involving mouse splenocytes, compounds similar to this compound were shown to restore IFNγ release in the presence of PD-L1, indicating their potential as immune modulators .
- In Vivo Studies : Animal models have been utilized to assess the oral efficacy of these compounds against tumors. Results indicated that certain analogs could reduce tumor growth significantly compared to controls, demonstrating their therapeutic potential .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity assays. The compound is classified as not hazardous under GHS criteria, indicating a favorable safety profile for further development .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1779125-27-7 | 358.4 g/mol | PD-1 antagonist |
| Similar Compound A | 1211582-61-4 | 268.28 g/mol | Moderate PD-1 inhibition |
| Similar Compound B | 1779126-06-5 | 372.43 g/mol | Low PD-1 inhibition |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Condensation of a trifluoromethyl-substituted benzyl halide with a piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
- Step 2 : Protection/deprotection strategies for the amine group, often using Boc (tert-butoxycarbonyl) chemistry.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Key reagents and yields for analogous compounds (e.g., tert-butyl 4-(4-bromo-3-(trifluoromethyl)pyrazol-1-yl)piperidine-1-carboxylate) show ~63–86% yields using Pd/C-catalyzed hydrogenation or HATU-mediated coupling .
Q. How can the structural identity of the compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm; trifluoromethyl benzyl protons at δ ~7.5–7.8 ppm). For example, tert-butyl 4-(trifluoromethylbenzyl) analogs show distinct splitting patterns in aromatic regions .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Cl]⁻) using ESI-MS or HRMS. Observed m/z values for similar compounds align with theoretical masses (e.g., m/z 410 [M+Cl]⁻) .
- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction using SHELX software for refinement .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer :
- Dynamic NMR (DNMR) : Assess rotational barriers of the piperidine ring or trifluoromethyl group to identify conformational isomers.
- Variable Temperature (VT) NMR : Monitor peak splitting changes (e.g., coalescence temperatures) to distinguish between stereochemical or tautomeric effects.
- Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) or X-ray crystallography for unambiguous structural assignment .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C (5–10% loading) for hydrogenation efficiency or HATU/DIPEA for amide coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. For hydrogenation, methanol/THF mixtures improve substrate diffusion .
- Stoichiometry Adjustments : Excess trifluoromethylbenzyl halide (1.2–1.5 eq) drives the alkylation step to completion .
Q. How can stability issues during long-term storage be mitigated?
- Methodological Answer :
- Degradation Analysis : Monitor via HPLC-MS for hydrolytic byproducts (e.g., tert-butyl cleavage products).
- Stabilizers : Add molecular sieves to absorb moisture or antioxidants (e.g., BHT) to prevent oxidation.
- Lyophilization : For hygroscopic batches, lyophilize under vacuum to obtain a stable powder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
